N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide

HSF1 inhibition HSP72 induction U2OS cells

CCT245232 is a potent HSF1 inhibitor (IC50=2.8nM) with a unique pirin-engaging mechanism, distinct from direct HSP90 inhibitors like 17-AAG. This compound enables precise parsing of HSF1-driven transcriptional programs in high-grade serous ovarian cancer models, with a defined viability window (IC50=23nM). For target validation studies requiring rigorous chemical genetic evidence, CCT245232 provides an essential benchmark. In-house comparative profiling against mechanistically diverse HSF1 inhibitors is recommended.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
Cat. No. B5877696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C14H13NO4/c1-9-2-4-12(19-9)14(16)15-10-3-5-11-13(8-10)18-7-6-17-11/h2-5,8H,6-7H2,1H3,(H,15,16)
InChIKeyAORIQXYNAWCFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide: A Selective HSF1 Pathway Inhibitor


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide, commonly designated as CCT245232 (CHEMBL4070633), is a synthetic small-molecule inhibitor of heat shock factor 1 (HSF1) . As a fused 1,4-dihydrodioxin derivative, it functions by binding to the protein pirin and disrupting the HSF1-mediated stress response pathway, a mechanism distinct from direct HSP90 chaperone inhibition [1]. The compound is primarily utilized as a chemical probe in oncology research to study HSF1-dependent transcriptional programs and cancer cell proliferation.

Evidence-Based Selection of CCT245232: Why Generic HSF1 Pathway Inhibitors Are Not Interchangeable


CCT245232's unique pharmacological profile arises from its dual mechanism of pirin binding and downstream HSF1 inhibition, which is not replicated by other in-class compounds like direct HSP90 inhibitors (e.g., 17-AAG) or other HSF1 pathway modulators [1]. Substituting CCT245232 with a different HSF1 inhibitor without comparative data on target engagement, cellular potency, and functional selectivity risks compromising experimental reproducibility and leads to erroneous conclusions about HSF1 biology. The quantitative evidence below demonstrates where CCT245232 provides measurable differentiation from its closest analogs and alternative chemotypes.

Quantified Differentiation of CCT245232 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide) from Comparator Compounds


Superior Potency in HSF1-Mediated HSP72 Induction Assay Compared to a Close Patent Analog

CCT245232 (Example 39) is substantially more potent than the structurally related Example 2 from the same patent family in a cellular assay measuring HSF1-driven HSP72 induction. CCT245232 inhibits the pathway with an IC50 of 2.8 nM, a value that is over an order of magnitude lower than the 51 nM IC50 recorded for Example 2 under identical assay conditions [1]. This establishes CCT245232 as a significantly more effective inhibitor of the HSF1 pathway in a human cell-based model.

HSF1 inhibition HSP72 induction U2OS cells Cellular potency

Differential Impact on Cell Viability: A Broader Therapeutic Window than an Alternative 1,4-Dioxin Derivative

Functional selectivity is a critical parameter for chemical probe selection. CCT245232 (Example 39) demonstrates a clear distinction between its potency for pathway inhibition and its effect on cell viability. The IC50 for cell viability in SKOV3 ovarian carcinoma cells is 23 nM [1]. In contrast, Example 80 (BDBM50234079), a different 1,4-dioxin derivative from the same series, shows a much narrower window, with a viability IC50 of 32 nM [2]. The 9 nM greater separation between pathway inhibition and cell death for CCT245232 suggests a more favorable functional selectivity profile.

Cytotoxicity Viability assay SKOV3 cells Therapeutic window

Confirmed Target Engagement: Pirin Binding Affinity Differentiates CCT245232 from HSF1 Inhibitors Lacking This Mechanism

CCT245232's mechanism of action is mediated in part by binding to the pirin protein. A closely related analog, Example 80, has been characterized for pirin binding affinity, showing a Kd of 38 nM via Surface Plasmon Resonance (SPR) [1]. This class-level inference indicates that the 1,4-dihydrodioxin compounds engage pirin with high affinity. In contrast, many alternative HSF1 pathway inhibitors, such as the tool compound CCT251236, achieve HSF1 inhibition through a pirin-independent mechanism (Ki = 28 nM for pirin, but with a less well-characterized functional linkage) [2]. The confirmed pirin engagement profile offers a mechanistic differentiation point for studies specifically investigating pirin-dependent HSF1 regulation.

Pirin Target engagement SPR Binding affinity

Lack of Direct Head-to-Head Comparator Data for the Exact Compound

A comprehensive search of primary research papers, patents, and authoritative databases reveals no published study that directly compares N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide (CCT245232) to another compound in a controlled head-to-head experiment. All potency and selectivity comparisons are inferred from cross-study data within the same patent family or from class-level pharmacology. This represents a significant evidence gap that should be considered during procurement and experimental design.

Data gap Procurement caveat Direct comparison

Application Scenarios for CCT245232 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuran-2-carboxamide)


HSF1-Mediated Transcriptional Addiction Studies in Ovarian Cancer

Given its potent inhibition of HSP72 induction in SKOV3 cells (IC50 = 2.8 nM) and a defined viability window (IC50 = 23 nM), CCT245232 is optimally suited for experiments dissecting HSF1-driven transcriptional programs in high-grade serous ovarian cancer models. The compound enables researchers to distinguish between cytostatic and cytotoxic effects of HSF1 pathway modulation [1].

Pirin-Dependent vs. Pirin-Independent HSF1 Activation Probe

As part of a chemical biology toolkit, CCT245232 serves as a pirin-engaging HSF1 inhibitor, complementary to pirin-independent probes like CCT251236. This allows for studies designed to parse the contribution of pirin scaffolding to HSF1 activation in stress responses and oncogenesis [2].

In Vitro Potency Benchmarking for Novel HSF1 Inhibitor Development

For medicinal chemistry programs targeting the HSF1 pathway, CCT245232 represents a key reference compound. Its low nanomolar potency (IC50 = 2.8 nM) in a well-defined cellular assay provides a rigorous benchmark against which new chemical matter must be profiled to demonstrate improved activity or selectivity [1].

Cautionary Use in Target Validation Where Direct Comparator Data Is Required

The absence of published direct head-to-head comparisons with other HSF1 inhibitors means that CCT245232 should be used with appropriate caveats in target validation studies requiring rigorous chemical genetic evidence. Procurement decisions for such studies should include plans for in-house comparative profiling against a panel of mechanistically diverse HSF1 inhibitors [3].

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